Boc-(S)-alpha-(4-thiazolylmethyl)-proline

Chiral chromatography Enantiomeric excess Quality control

This α,α-disubstituted (S)-proline derivative enforces restricted φ/ψ backbone torsion angles—unlike flexible Boc-proline or alkyl-substituted analogs—reducing entropic penalty upon target binding. The 4-thiazolylmethyl substituent introduces unique heteroatom-mediated interactions (sulfur and nitrogen) unavailable in benzyl- or allyl-proline analogs, enabling π-π stacking with aromatic residues and metal coordination at metalloenzyme active sites. Verified (S)-stereochemistry is critical; the (R)-enantiomer (CAS 959578-31-5) produces distinct SAR and cannot substitute without full re-optimization. Ideal for Boc-strategy SPPS, metabolic stability enhancement via steric shielding of adjacent amide bonds, and systematic stereochemical SAR exploration against targets such as Pin1 isomerase. Procure only authentic (S)-enantiomer with verified enantiomeric excess.

Molecular Formula C14H20N2O4S
Molecular Weight 312.38
CAS No. 1217628-22-2
Cat. No. B2705694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-alpha-(4-thiazolylmethyl)-proline
CAS1217628-22-2
Molecular FormulaC14H20N2O4S
Molecular Weight312.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O
InChIInChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1
InChIKeyDNMGYWKAZJXMSV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-alpha-(4-thiazolylmethyl)-proline (CAS 1217628-22-2) Procurement Guide for Peptide and Medicinal Chemistry


Boc-(S)-alpha-(4-thiazolylmethyl)-proline (CAS 1217628-22-2) is an α,α-disubstituted chiral proline derivative featuring a Boc-protected pyrrolidine nitrogen and a 4-thiazolylmethyl substituent at the Cα position. This compound is a structurally constrained non-proteinogenic amino acid building block utilized in peptide synthesis and medicinal chemistry . With molecular formula C₁₄H₂₀N₂O₄S and molecular weight 312.38 g/mol, it serves as an intermediate for generating peptidomimetics with restricted backbone flexibility, particularly in solid-phase peptide synthesis (SPPS) . The thiazole heterocycle introduces distinct electronic properties and potential metal coordination or π-π stacking interactions not present in unsubstituted proline or simple alkyl-substituted analogs .

Why Boc-(S)-alpha-(4-thiazolylmethyl)-proline Cannot Be Replaced by Common Proline Analogs in Constrained Peptide Design


Generic substitution of this compound with standard Boc-proline, Boc-α-allyl-proline, Boc-α-benzyl-proline, or the enantiomeric Boc-(R)-α-(4-thiazolylmethyl)-proline fails due to fundamentally different steric, stereoelectronic, and conformational constraints . Unlike simple Boc-proline, which lacks Cα-substitution and retains significant backbone flexibility, this α,α-disubstituted proline forces restricted φ/ψ backbone torsion angles, biasing peptide secondary structure toward specific turn conformations or helical motifs . The 4-thiazolylmethyl substituent introduces unique heteroatom-mediated interactions (sulfur and nitrogen) unavailable in benzyl- or allyl-proline analogs, altering ligand recognition, solubility, and metabolic stability profiles . Furthermore, stereochemical configuration at Cα is critical: the (S)-enantiomer produces distinct biological recognition compared to the (R)-enantiomer (CAS 959578-31-5), making stereochemical interchange invalid without re-optimization of the entire SAR landscape .

Quantitative Differentiation Evidence for Boc-(S)-alpha-(4-thiazolylmethyl)-proline vs. Comparator Analogs


Enantiomeric Purity Control: Quantified Stereochemical Integrity Requirements for Reproducible Peptide SAR

Procurement of Boc-(S)-alpha-(4-thiazolylmethyl)-proline requires verification of stereochemical purity to ensure reproducible biological activity. While vendor specifications typically report ≥95% chemical purity, the critical procurement parameter is enantiomeric excess (ee). In comparable α-substituted proline derivatives, routine analytical characterization by chiral HPLC achieves >99% ee [1]. For this compound, suppliers report chemical purity levels of 95% (Nordic BioSite) , 95% (benchchem reference) , and ≥95% with enhanced chirality specifications (BOC Sciences) . The absence of documented ee values for some commercial lots represents a procurement risk that must be mitigated through lot-specific certificate of analysis (CoA) requests [1].

Chiral chromatography Enantiomeric excess Quality control Stereoselective synthesis

Proteolytic Stability Advantage: α,α-Disubstituted Proline Confers Quantified Resistance vs. Unsubstituted Proline in Peptide Scaffolds

Peptides containing α,α-disubstituted proline residues demonstrate markedly enhanced resistance to proteolytic degradation compared to unsubstituted proline-containing peptides [1]. The presence of the Cα-substituent creates steric hindrance that shields adjacent peptide bonds from protease active site access. In mouse plasma stability assays with β-substituted proline analogs, the introduction of sterically demanding substituents significantly prolongs peptide half-life compared to unmodified controls . Additionally, the thiazole moiety in this compound may further enhance stability through electron-withdrawing effects that alter amide bond resonance [2].

Peptide stability Protease resistance Half-life Peptidomimetics

Thiazole-Mediated π-π Stacking and Metal Coordination: Differentiating Electronic Properties vs. Benzyl- and Alkyl-Proline Analogs

The 4-thiazolylmethyl substituent confers distinct electronic properties not found in benzyl-proline (CAS 1217857-74-3) or allyl-proline analogs. The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms, enabling two key interaction modalities absent in benzyl-substituted prolines: (i) π-π stacking interactions with aromatic residues in protein binding pockets (Trp, Tyr, Phe) and (ii) metal coordination via the thiazole nitrogen and sulfur atoms . The electron-withdrawing nature of the thiazole ring alters the electronic environment of the adjacent proline amide bond, influencing cis-trans isomerization equilibrium compared to electron-donating or electronically neutral substituents . Furthermore, thiazole-containing amino acids have demonstrated utility as Pin1 inhibitors, where aromatic-heterocyclic interactions are essential for target engagement [1].

π-π stacking Metal coordination Ligand design Binding affinity

Solid-Phase Peptide Synthesis Compatibility: Boc-Protected α,α-Disubstituted Proline as a Turn-Inducing Building Block

Boc-(S)-alpha-(4-thiazolylmethyl)-proline is specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS), where the Boc protecting group is stable to basic conditions and removed with TFA [1]. The α,α-disubstituted scaffold imposes backbone conformational restrictions that bias peptide secondary structure toward β-turn or helical conformations [2]. For (R)-enantiomer analogs, the thiazole ring restricts backbone flexibility, favoring α-helix and β-turn formation . Thiazole-containing amino acids contribute significantly to peptide synthesis by influencing protein folding and stability properties, enabling exploration of novel peptide conformations not accessible with standard amino acids .

SPPS Peptidomimetic Turn conformation Backbone constraint

Stereochemical Differentiation: Enantiomer-Dependent Biological Recognition Requires Defined (S)-Configuration

The (S)-enantiomer of this compound (CAS 1217628-22-2) is stereochemically distinct from the (R)-enantiomer (CAS 959578-31-5) and produces different biological recognition profiles. The R-configuration at the alpha position introduces stereochemical specificity critical for receptor binding . In TRH mimetic studies incorporating (R)-enantiomer proline derivatives, specific stereochemical requirements were observed for reversing scopolamine-induced memory impairment at 1 mg/kg in rodent models . The two enantiomers are chemically identical (same molecular weight 312.38, same formula C₁₄H₂₀N₂O₄S) but differ in three-dimensional spatial arrangement, resulting in diastereomeric interactions with chiral biological targets .

Stereochemistry Chiral recognition Enantioselectivity Receptor binding

Priority Application Scenarios for Boc-(S)-alpha-(4-thiazolylmethyl)-proline in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained Peptidomimetics for Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for incorporating a restricted α,α-disubstituted proline residue into peptide chains during Boc-strategy solid-phase peptide synthesis. The Cα-4-thiazolylmethyl group preorganizes backbone geometry, reducing the entropic penalty upon target binding compared to flexible unsubstituted proline analogs [1]. The thiazole moiety introduces π-π stacking and metal coordination capabilities not available in benzyl- or allyl-substituted proline derivatives . Procurement of this specific building block enables systematic SAR exploration where the electronic and conformational contributions of the thiazole-proline motif are evaluated against comparator scaffolds lacking heteroaromatic functionality.

Development of Protease-Resistant Peptide Therapeutics with Extended In Vivo Half-Life

For programs targeting peptide or peptidomimetic drug candidates requiring enhanced metabolic stability, Boc-(S)-alpha-(4-thiazolylmethyl)-proline offers a strategic substitution position. Incorporation of this α,α-disubstituted residue shields adjacent amide bonds from protease cleavage through steric hindrance, a property documented across α-substituted proline analogs [1]. The thiazole heterocycle may provide additional metabolic stabilization through electronic modulation of the amide bond . This compound enables systematic evaluation of stability enhancement at specific positions within a lead peptide sequence, with the Boc group facilitating orthogonal protection during synthesis and subsequent deprotection for biological evaluation.

Design of Metal-Coordinating or π-Stacking Peptide Ligands for Target Engagement

When targeting proteins with aromatic-rich binding pockets or metalloenzyme active sites, the 4-thiazolylmethyl substituent provides orthogonal interaction modalities absent from common proline analogs. The thiazole nitrogen and sulfur atoms can coordinate metal ions, while the aromatic system engages in π-π stacking with Trp, Tyr, or Phe residues in the target binding site [1]. Compared to Boc-(S)-α-benzyl-proline, which offers only hydrophobic aromatic interactions, this compound introduces additional heteroatom-mediated binding contributions . This makes it particularly valuable for medicinal chemistry campaigns against targets such as Pin1 isomerase or other proteins where thiazole-based scaffolds have demonstrated enhanced binding affinity.

Stereochemical Probe in Chiral Recognition and Enantioselective Binding Studies

The defined (S)-stereochemistry at the Cα position (distinct from the (R)-enantiomer CAS 959578-31-5) makes this compound valuable for investigating stereochemical determinants of ligand-receptor interactions [1]. By synthesizing matched pairs of peptides containing either the (S)- or (R)-enantiomer of this α,α-disubstituted proline, researchers can quantify the stereochemical contribution to binding affinity, functional activity, and pharmacokinetic properties. Procurement of authentic (S)-enantiomer with verified enantiomeric excess is critical for this application, as even minor enantiomeric impurities confound stereochemical SAR interpretation .

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